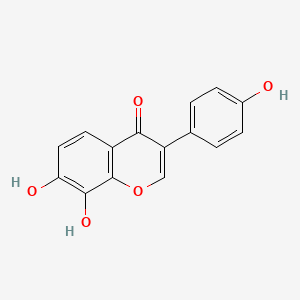

8-Hydroxydaidzein

Description

7,8,4'-Trihydroxyisoflavone has been reported in Streptomyces, Hedysarum theinum, and Eleutherococcus brachypus with data available.

from Streptomyces sp OH-1049; structure given in first source

an aldose reductase from okara (soybean pulp) fermented with the fungal strain, Aspergillus sp. HK-388; structure in first source

Properties

IUPAC Name |

7,8-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-15-10(13(11)18)5-6-12(17)14(15)19/h1-7,16-17,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZFZTMWBCFKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226169 | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75187-63-2 | |

| Record name | 8-Hydroxydaidzein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75187-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075187632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',7,8-Trihydroxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75187-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',7,8-TRIHYDROXYISOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KW44TB2DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | 8-Hydroxydaidzein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biotransformation of Daidzein to 8-Hydroxydaidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-hydroxydaidzein through the biotransformation of daidzein. 8-Hydroxydaidzein, a hydroxylated isoflavone, exhibits enhanced biological activities compared to its precursor, daidzein, making it a compound of significant interest for pharmaceutical and nutraceutical applications. This document details the microbial catalysts, enzymatic pathways, experimental protocols, and quantitative data associated with this biotransformation, serving as a valuable resource for researchers in drug discovery and development.

Introduction

Daidzein, a prominent isoflavone found in soybeans and other legumes, is a well-researched phytoestrogen with various health benefits. However, its therapeutic potential can be enhanced through structural modifications. One such modification is hydroxylation at the C8 position of the A-ring, yielding 8-hydroxydaidzein (7,8,4'-trihydroxyisoflavone). This biotransformation is primarily achieved through microbial fermentation, offering a regioselective and environmentally friendly alternative to complex chemical synthesis. This guide explores the core methodologies for producing 8-hydroxydaidzein from daidzein using microbial systems.

Microbial Biotransformation Systems

Several microorganisms have been identified for their capability to hydroxylate daidzein at the C8 position. Fungi, in particular, have demonstrated high efficiency in this biotransformation.

Fungal Systems

-

Aspergillus oryzae : Various strains of this fungus, widely used in traditional fermented foods, are effective in converting daidzein to 8-hydroxydaidzein. Aspergillus oryzae KACC 40247 has been extensively studied for this purpose.[1]

-

Penicillium species : Certain species within the Penicillium genus possess the necessary C8 hydroxylase activity for this conversion.[2]

Bacterial Systems

While less common for C8-hydroxylation, some bacteria, such as Streptomyces species, are known to hydroxylate isoflavones at different positions and could be engineered for specific C8-hydroxylation.

Enzymatic Pathway: The Role of Cytochrome P450

The hydroxylation of daidzein is catalyzed by a class of enzymes known as cytochrome P450 (CYP) monooxygenases. These heme-containing enzymes are responsible for the oxidation of a wide range of substrates. In the context of 8-hydroxydaidzein synthesis, a specific CYP enzyme introduces a hydroxyl group at the C8 position of the daidzein molecule. While the precise CYP enzyme responsible for C8 hydroxylation in Aspergillus oryzae is yet to be fully characterized, studies on related hydroxylation reactions in other microorganisms, such as the 3'-hydroxylation of daidzein by CYP105D7 in Streptomyces avermitilis, provide insights into the general mechanism.[3][4][5]

Figure 1. Enzymatic conversion of daidzein to 8-hydroxydaidzein.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and analysis of 8-hydroxydaidzein.

Microbial Culture and Fermentation

4.1.1. Aspergillus oryzae KACC 40247 Fermentation

-

Media Preparation : Prepare the fermentation medium containing:

-

Glucose: 2 g/L

-

Malt Extract: 20 g/L

-

Soya Peptone: 1 g/L

-

Adjust the initial pH to 6.0-7.0 before autoclaving at 121°C for 15 minutes.

-

-

Inoculation : Inoculate the sterilized medium with a spore suspension of A. oryzae KACC 40247 to a final concentration of 1x10^7 spores/mL.

-

Daidzein Addition : Add daidzein (dissolved in a minimal amount of DMSO) to the culture medium to a final concentration of 0.2 g/L. For enhanced production, daidzein can be added at 12 hours of cultivation to a concentration of 254 mg/L.

-

Fermentation Conditions : Incubate the culture in a shaker at 30°C with agitation at 200-300 rpm for 5 days.

-

Optimization : For improved yield, the addition of 3 g/L MgSO4 to the medium has been shown to significantly increase production.

4.1.2. Penicillium crustosum Fermentation

-

Media Preparation : Prepare the fungal fermentation medium containing:

-

Glucose: 20 g/L

-

Yeast Extract: 5 g/L

-

Peptone: 5 g/L

-

NaCl: 5 g/L

-

K2HPO4: 5 g/L

-

Adjust the initial pH to 6.5 before autoclaving.

-

-

Inoculation and Culture : Inoculate the medium with P. crustosum and incubate in a shake flask at 28°C and 180 rpm for 48 hours.

-

Biotransformation : After the initial 48-hour fermentation, add a daidzein solution in DMSO to the culture. Continue the incubation at 28°C for 96-120 hours.

Extraction of 8-Hydroxydaidzein

-

Cell Separation : After fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Solvent Extraction : Extract the supernatant (culture broth) with an equal volume of ethyl acetate three times.

-

Concentration : Combine the ethyl acetate fractions and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of 8-Hydroxydaidzein

-

Silica Gel Column Chromatography :

-

Pack a glass column with silica gel (100-200 mesh).

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the proportion of methanol).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

-

Recrystallization :

-

Combine the fractions containing pure 8-hydroxydaidzein.

-

Evaporate the solvent to obtain the purified compound.

-

Recrystallize the product from a suitable solvent system to obtain high-purity crystals of 8-hydroxydaidzein.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying daidzein and 8-hydroxydaidzein.

-

Sample Preparation : Dilute the fermentation broth samples or purified fractions with the mobile phase and filter through a 0.45 µm syringe filter before injection.

-

HPLC Conditions :

-

Column : C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : A gradient or isocratic system of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape). For example, an isocratic mobile phase of 25% acetonitrile in water containing 1% acetic acid can be used.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detector at 260 nm.

-

Quantification : Use a standard curve of pure 8-hydroxydaidzein to quantify the concentration in the samples.

-

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the biotransformation of daidzein to 8-hydroxydaidzein.

Table 1: Biotransformation of Daidzein to 8-Hydroxydaidzein by Aspergillus oryzae

| Strain | Substrate Concentration (mg/L) | Fermentation Time (h) | 8-Hydroxydaidzein Titer (mg/L) | Conversion Yield (%) | Productivity (mg/L/h) | Reference |

| A. oryzae KACC 40247 | Soybean Extract | 30 | 62 | - | 2.1 | |

| A. oryzae KACC 40247 | 254 (Daidzein) | 30 | 95 | 37.4 | 3.2 | |

| A. oryzae BCRC 32288 | 200 (Daidzein) | 120 | 52 | 77.8 | 0.43 |

Table 2: Optimal Fermentation Parameters for 8-Hydroxydaidzein Production

| Microorganism | Parameter | Optimal Value | Reference |

| Aspergillus oryzae KACC 40247 | Temperature | 30°C | |

| pH | 6.0 | ||

| Agitation | 300 rpm | ||

| Aspergillus oryzae BCRC 32288 | Agitation | 200 rpm | |

| pH | 6.0 | ||

| Additive | 3 g/L MgSO4 |

Experimental and Logical Workflow

The overall process for the production and analysis of 8-hydroxydaidzein can be visualized as a sequential workflow.

References

- 1. Production of 8-hydroxydaidzein from soybean extract by Aspergillus oryzae KACC 40247 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective hydroxylation of daidzein using P450 (CYP105D7) from Streptomyces avermitilis MA4680 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Engineering of daidzein 3'-hydroxylase P450 enzyme into catalytically self-sufficient cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering of daidzein 3’-hydroxylase P450 enzyme into catalytically self-sufficient cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxydaidzein: A Comprehensive Technical Guide on its Antioxidant and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone metabolite of daidzein found in fermented soy products, has garnered significant scientific interest for its potent biological activities. This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of 8-OHD. It summarizes key quantitative data, details the experimental protocols for assessing its efficacy, and elucidates the underlying molecular mechanisms through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of 8-Hydroxydaidzein.

Introduction

Isoflavones, a class of phytoestrogens predominantly found in soybeans and other legumes, are known for their beneficial health effects, including antioxidant and anti-inflammatory activities. 8-Hydroxydaidzein (7,8,4'-trihydroxyisoflavone) is a key metabolite of daidzein, produced through biotransformation by microorganisms during fermentation. Emerging evidence suggests that 8-OHD exhibits superior biological activities compared to its precursor, daidzein, making it a promising candidate for further investigation and development. This guide focuses on the robust antioxidant and anti-inflammatory capacities of 8-OHD, presenting the current state of knowledge in a structured and technically detailed manner.

Antioxidant Properties of 8-Hydroxydaidzein

8-Hydroxydaidzein demonstrates significant antioxidant activity through various mechanisms, including free radical scavenging and reduction of oxidative stress.

Quantitative Antioxidant Activity Data

The antioxidant capacity of 8-Hydroxydaidzein has been quantified using several in vitro assays. The following tables summarize the key findings from multiple studies.

Table 1: Radical Scavenging Activity of 8-Hydroxydaidzein

| Assay | IC50 Value (µM) | Reference Compound | IC50 Value (µM) | Reference |

| DPPH | 58.93 | Ascorbic Acid | Not Specified | [1] |

| ABTS | 2.19 | Ascorbic Acid | Not Specified | [1] |

IC50: The concentration of the substance that causes 50% inhibition of the respective radical.

Experimental Protocols for Antioxidant Assays

This spectrophotometric assay is widely used to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Detailed Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.2 mM): Dissolve 7.88 mg of DPPH in 100 mL of methanol. Store in the dark at 4°C.

-

8-Hydroxydaidzein Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of 8-Hydroxydaidzein and dissolve it in 1 mL of methanol or DMSO.

-

Serial Dilutions: Prepare a series of dilutions of 8-Hydroxydaidzein from the stock solution to obtain a range of concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the 8-Hydroxydaidzein dilutions to the wells of a 96-well microplate.

-

Add 100 µL of the DPPH working solution to each well.

-

For the control, add 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of 8-Hydroxydaidzein.

-

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized to its radical cation, ABTS•+, by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.

Detailed Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the working solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Add 10 µL of the 8-Hydroxydaidzein sample to 1 mL of the ABTS•+ working solution.

-

Incubate the mixture at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation of Scavenging Activity:

-

The percentage of ABTS•+ scavenging activity is calculated using the formula:

where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value is determined from the dose-response curve.

-

Anti-inflammatory Properties of 8-Hydroxydaidzein

8-Hydroxydaidzein exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory efficacy of 8-Hydroxydaidzein has been demonstrated through the inhibition of various inflammatory markers.

Table 2: Inhibition of Inflammatory Mediators and Enzymes by 8-Hydroxydaidzein

| Target | Cell Line | Stimulant | Effect | IC50 Value (µM) | Reference |

| Nitric Oxide (NO) | BV2 Microglia | LPS | Inhibition of production | Not Specified | [2] |

| TNF-α | BV2 Microglia | LPS | Inhibition of production | Not Specified | [2] |

| IL-6 | BV2 Microglia | LPS | Inhibition of production | Not Specified | [2] |

| Prostaglandin E2 (PGE2) | BV2 Microglia | LPS | Inhibition of production | Not Specified | |

| COX-2 Enzyme Activity | In vitro assay | - | Mixed-type inhibition | 8.9 ± 1.2 |

LPS: Lipopolysaccharide

Signaling Pathways in the Anti-inflammatory Action of 8-Hydroxydaidzein

8-Hydroxydaidzein exerts its anti-inflammatory effects by modulating several key signaling pathways, including the NF-κB, MAPK, and Nrf2/HO-1 pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 8-Hydroxydaidzein has been shown to suppress the activation of this pathway.

Caption: Inhibition of the NF-κB signaling pathway by 8-Hydroxydaidzein.

Mitogen-activated protein kinases (MAPKs) are crucial in the inflammatory response. 8-Hydroxydaidzein has been observed to modulate the phosphorylation of MAPKs.

Caption: Modulation of the MAPK signaling pathway by 8-Hydroxydaidzein.

8-Hydroxydaidzein can also exert anti-inflammatory effects by activating the Nrf2-mediated antioxidant response.

Caption: Activation of the Nrf2/HO-1 pathway by 8-Hydroxydaidzein.

Experimental Protocols for Anti-inflammatory Assays

This assay measures the accumulation of nitrite, a stable metabolite of NO, in cell culture supernatants.

Principle: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) reacts with nitrite in an acidic solution to form a purple azo dye. The intensity of the color is proportional to the nitrite concentration and can be measured spectrophotometrically.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 8-Hydroxydaidzein for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

-

Assay Procedure:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate at room temperature for 10 minutes, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Quantification:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is determined by interpolating from the standard curve.

-

Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammation, such as iNOS, COX-2, and phosphorylated forms of signaling proteins (e.g., p-p65 NF-κB, p-Akt, p-MAPKs).

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The enzyme catalyzes a chemiluminescent reaction, and the emitted light is captured on film or by a digital imager.

Detailed Protocol:

-

Protein Extraction:

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins on a polyacrylamide gel by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., anti-iNOS, anti-COX-2, anti-p-p65) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Quantification:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

-

Caption: General workflow for Western blot analysis.

Conclusion

8-Hydroxydaidzein exhibits significant potential as a natural antioxidant and anti-inflammatory agent. The data presented in this guide highlight its potent radical scavenging capabilities and its ability to inhibit key inflammatory mediators and pathways. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate and validate the therapeutic applications of this promising isoflavone. Future studies should focus on in vivo models to confirm these activities and to explore the bioavailability and safety profile of 8-Hydroxydaidzein for potential drug development.

References

The Discovery, Isolation, and Biological Significance of 8-Hydroxydaidzein from Fermented Soy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone derived from the microbial fermentation of daidzein in soy, has emerged as a compound of significant interest in the scientific community. Possessing enhanced biological activities compared to its precursor, 8-OHD presents a compelling case for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the discovery and isolation of 8-hydroxydaidzein from fermented soy products. It details the experimental protocols for its production, purification, and characterization, and presents quantitative data on its yield. Furthermore, this guide elucidates the key signaling pathways modulated by 8-hydroxydaidzein, offering insights into its mechanisms of action.

Introduction: The Emergence of a Bioactive Isoflavone

Isoflavones, a class of phytoestrogens predominantly found in soybeans, have long been recognized for their potential health benefits. Daidzein is one of the most abundant isoflavones in soy. While daidzein itself exhibits biological activity, its hydroxylated metabolite, 8-hydroxydaidzein (7,8,4'-trihydroxyisoflavone), has demonstrated superior anti-inflammatory, antioxidant, and anti-cancer properties.[1]

The discovery of 8-hydroxydaidzein is intrinsically linked to the traditional practice of fermenting soybeans. It is rarely found in raw soybeans but can be isolated from fermented soy foods like miso and through the controlled fermentation of soy extracts with specific microorganisms.[1][2] The microbial hydroxylation of daidzein at the C-8 position is a key biotransformation step that enhances its bioactivity.[3] This guide will explore the scientific journey of 8-hydroxydaidzein, from its discovery in fermented soy to the elucidation of its molecular interactions.

Production and Isolation of 8-Hydroxydaidzein

The production of 8-hydroxydaidzein primarily relies on the microbial fermentation of daidzein-rich substrates, such as soybean extracts. Fungi, particularly species of Aspergillus and Penicillium, have been identified as effective catalysts for this biotransformation.[4]

Experimental Workflow: From Fermentation to Purified Compound

The following diagram outlines a typical workflow for the production and isolation of 8-hydroxydaidzein.

Detailed Experimental Protocols

This protocol is based on the use of Aspergillus oryzae for the biotransformation of daidzein in a soybean extract medium.

-

Preparation of Soybean Extract Medium:

-

Soak 250g of whole soybeans in 1 L of water overnight at 26°C.

-

Heat the mixture to 105°C for 60 minutes.

-

After cooling to room temperature, filter the mixture through a sieve.

-

Remove particulate matter by centrifugation at 3,000 x g for 30 minutes at 4°C.

-

Filter the supernatant through Whatman No. 2 filter paper.

-

Autoclave the filtrate at 121°C for 15 minutes to sterilize.

-

-

Inoculation and Fermentation:

-

Grow a culture of Aspergillus oryzae on a suitable agar medium (e.g., Potato Dextrose Agar).

-

Inoculate the sterile soybean extract medium with the fungal culture.

-

Incubate the culture in a fermentor under controlled conditions. Optimal conditions for A. oryzae KACC 40247 have been reported as 30°C, pH 6, and 300 rpm agitation.

-

To enhance production, daidzin or daidzein can be added as precursors during cultivation.

-

-

Harvesting: After the desired fermentation period (e.g., 30-48 hours), harvest the fermentation broth.

-

Mycelia Removal: Centrifuge the broth to pellet the fungal mycelia. Collect the supernatant.

-

Solvent Extraction:

-

Extract the supernatant multiple times with an equal volume of ethyl acetate.

-

Pool the organic layers.

-

-

Concentration: Evaporate the ethyl acetate under reduced pressure to obtain a crude extract.

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Apply the dissolved extract to a silica gel column.

-

Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the components.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing 8-hydroxydaidzein.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool and concentrate the 8-hydroxydaidzein-rich fractions from the silica gel column.

-

Further purify the concentrated sample using preparative HPLC with a C18 column.

-

A typical mobile phase consists of a gradient of acetonitrile and water, often with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Collect the peak corresponding to 8-hydroxydaidzein.

-

Lyophilize the collected fraction to obtain pure 8-hydroxydaidzein.

-

The identity and purity of the isolated 8-hydroxydaidzein should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Quantitative Data on 8-Hydroxydaidzein Production

The yield of 8-hydroxydaidzein from microbial fermentation can vary depending on the microbial strain, culture conditions, and the addition of precursors. The following table summarizes production data from a study using Aspergillus oryzae KACC 40247.

| Fermentation Condition | Precursor Added | Concentration of Precursor (mg/L) | Addition Time (hours) | Max. 8-OHD Production (mg/L) | Productivity (mg/L/h) |

| Soybean Extract | None | N/A | N/A | 62 | 2.1 |

| Soybean Extract | Daidzein | 254 | 12 | 95 | 3.2 |

| Soybean Extract | Daidzin | 1,248 | 12 | 160 | 4.4 |

Signaling Pathways Modulated by 8-Hydroxydaidzein

8-Hydroxydaidzein has been shown to exert its biological effects by modulating several key intracellular signaling pathways, particularly in the context of cancer and inflammation.

Anti-Cancer Signaling Pathways

In cancer cells, 8-hydroxydaidzein has been reported to induce apoptosis, autophagy, and cell cycle arrest by targeting multiple signaling cascades.

8-Hydroxydaidzein can activate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are involved in apoptosis and cell differentiation.

8-Hydroxydaidzein has been shown to downregulate the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways, which are crucial for cancer cell survival and proliferation.

Anti-Inflammatory Signaling Pathway

8-Hydroxydaidzein has demonstrated anti-inflammatory effects by targeting the Interferon Regulatory Factor 3 (IRF-3) signaling pathway. It has been shown to inhibit the kinase activity of IKKε, a key component in the activation of IRF-3.

Conclusion

8-Hydroxydaidzein, a metabolite of daidzein found in fermented soy, represents a promising natural product with significant therapeutic potential. Its enhanced biological activities compared to its precursor underscore the importance of microbial biotransformation in drug discovery. The methodologies for its production, isolation, and purification are well-established, enabling further preclinical and clinical investigations. The elucidation of its interactions with key signaling pathways, such as MAPK, NF-κB, JAK/STAT, PI3K/AKT, and IRF-3, provides a solid foundation for understanding its mechanisms of action and for the development of novel therapeutics targeting a range of diseases, including cancer and inflammatory disorders. Further research into the optimization of its production and a deeper exploration of its molecular targets will be crucial in harnessing the full potential of this remarkable isoflavone.

References

- 1. Isolation of 8-hydroxyglycitein and 6-hydroxydaidzein from soybean miso - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biotransformation of Daidzein, Genistein, and Naringenin by Streptomyces Species Isolated from High-Altitude Soil of Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Cellular Odyssey of 8-Hydroxydaidzein: An In-depth Technical Guide to its Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone primarily isolated from fermented soybean products, has garnered significant attention in the scientific community for its potent biological activities. As a metabolite of daidzein, 8-OHD exhibits a range of effects, including anti-proliferative, anti-inflammatory, and antioxidant properties.[1][2] Understanding the cellular uptake and metabolic fate of this compound is paramount for elucidating its mechanisms of action and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and metabolism of 8-Hydroxydaidzein, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Cellular Uptake of 8-Hydroxydaidzein

While direct studies on the specific transport mechanisms of 8-Hydroxydaidzein are limited, insights can be drawn from research on structurally similar isoflavones. The cellular uptake of isoflavones is generally believed to occur through a combination of passive diffusion and carrier-mediated transport.

One study on the daidzein metabolite equol, using a Caco-2 human intestinal cell model, demonstrated that uptake was directly proportional to the initial concentration, suggesting a role for passive diffusion.[3] After an initial uptake, a significant portion of equol was conjugated and effluxed back into the apical compartment.[3] It is plausible that 8-OHD follows a similar pattern of cellular entry.

Furthermore, 8-Hydroxydaidzein has been shown to interact with ATP-binding cassette (ABC) transporters. In human colon adenocarcinoma Caco-2 cells, 8-OHD treatment led to a decrease in the mRNA expression of multidrug resistance protein 1 (MDR1), MDR-associated protein (MRP) 1, and MRP2.[2] This suggests that 8-OHD may inhibit the efflux of itself and other compounds, potentially increasing its intracellular concentration and therapeutic efficacy.

Intracellular Metabolism of 8-Hydroxydaidzein

Once inside the cell, isoflavones typically undergo extensive phase II metabolism, primarily through glucuronidation and sulfation, to increase their water solubility and facilitate their excretion. While the specific intracellular metabolites of 8-OHD have not been extensively characterized, studies on its parent compound, daidzein, provide a strong indication of its metabolic fate.

The glucuronidation of daidzein is primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1 and UGT1A9 being the major isoforms in the human liver. It is highly probable that 8-OHD is also a substrate for these enzymes, leading to the formation of 8-OHD-glucuronides. In fact, 7,8,4'-trihydroxyisoflavone (8-OHD) has been identified as a major daidzin metabolite in the plasma of rats fed a soybean extract, confirming its formation and circulation in a conjugated form in vivo.

Quantitative Data on the Biological Effects of 8-Hydroxydaidzein

The following tables summarize the quantitative data from key studies on the effects of 8-Hydroxydaidzein on various cell lines.

Table 1: Effects of 8-Hydroxydaidzein on Cell Viability

| Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Citation |

| K562 (Human Chronic Myeloid Leukemia) | 12.5 - 100 | 24 | Dose-dependent decrease in cell growth | |

| K562 | 12.5 - 100 | 48 | Dose-dependent decrease in cell growth | |

| K562 | 91.8 | 24 | IC50 (Trypan Blue Exclusion) | |

| K562 | 49.4 | 48 | IC50 (Trypan Blue Exclusion) | |

| B16 (Murine Melanoma) | 10 | 72 | >90% cell viability | |

| Caco-2 (Human Colon Adenocarcinoma) | 100 | - | >40% cytotoxicity |

Table 2: Effects of 8-Hydroxydaidzein on Cell Cycle Distribution in K562 Cells

| Concentration (µM) | % of Cells in S Phase | % Change from Control | p-value | Citation |

| 0 (Control) | 32.2% | - | - | |

| 50 | 37.3% | +15.8% | < 0.05 | |

| 100 | 44.4% | +37.9% | < 0.01 |

Table 3: Effects of 8-Hydroxydaidzein on Melanogenesis in B16 Murine Melanoma Cells

| Concentration (µM) | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) | Citation |

| 10 | 20.1% | 51.8% | |

| 100 (Kojic Acid - control) | 69.9% | 71.3% |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., K562) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of 8-Hydroxydaidzein (e.g., 12.5, 25, 50, 100 µM) for the desired time periods (e.g., 24 and 48 hours). A vehicle control (e.g., 0.1% DMSO) should be included.

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Treat cells (e.g., K562) with 8-Hydroxydaidzein at the desired concentrations for the specified time.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: Treat cells with 8-Hydroxydaidzein, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against the target proteins (e.g., p-p38, p-JNK, p-ERK, NF-κB p65, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways Modulated by 8-Hydroxydaidzein

8-Hydroxydaidzein has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: 8-OHD activates MAPK signaling pathways.

Caption: 8-OHD activates the NF-κB signaling pathway.

Caption: 8-OHD downregulates the JAK/STAT pathway.

References

- 1. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Potential Daidzein Derivative Enhances Cytotoxicity of Epirubicin on Human Colon Adenocarcinoma Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport and metabolism of equol by Caco-2 human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Hydroxydaidzein signaling pathway modulation in vitro

An In-Depth Technical Guide to the In Vitro Signaling Pathway Modulation of 8-Hydroxydaidzein

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone metabolite of daidzein, is primarily found in fermented soybean products[1][2][3][4]. This compound has garnered significant scientific interest for its diverse and potent biological activities, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects demonstrated in various in vitro models[1]. Unlike its precursor daidzein, the ortho-dihydroxy structure of 8-OHD enhances its bioactivity, making it a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the molecular mechanisms and signaling pathways modulated by 8-OHD in vitro, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathway Modulation by 8-Hydroxydaidzein

8-OHD exerts its cellular effects by intricately modulating multiple key signaling cascades. Its action is context-dependent, varying with cell type and stimulus. The primary pathways affected are involved in inflammation, cancer progression, and neuroprotection.

Anti-Inflammatory Signaling Pathways

In models of inflammation, particularly in macrophage and microglial cell lines, 8-OHD demonstrates potent inhibitory effects by targeting pro-inflammatory pathways while simultaneously activating protective antioxidant responses.

-

Attenuation of NF-κB and AP-1 Signaling: 8-OHD effectively suppresses the nuclear factor-κB (NF-κB) and activator protein 1 (AP-1) signaling cascades, which are central to the expression of inflammatory mediators. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and BV2 microglial cells, 8-OHD inhibits the phosphorylation of key upstream kinases such as Akt and Transforming growth factor-β-activated kinase 1 (TAK1). This blockade prevents the subsequent phosphorylation and nuclear translocation of NF-κB subunits (p65, p50) and the AP-1 subunit c-Fos, thereby diminishing the gene expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Activation of the Nrf2 Antioxidant Pathway: A key mechanism of 8-OHD's anti-inflammatory action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. 8-OHD promotes the nuclear translocation of Nrf2, leading to the upregulation of Phase II antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation helps to quench reactive oxygen species (ROS), mitigating oxidative stress that fuels inflammation.

-

Inhibition of the IRF-3 Pathway: 8-OHD also regulates the interferon regulatory factor 3 (IRF-3) pathway. It has been shown to downregulate the expression of IRF-3-dependent genes by inhibiting the kinase activity of IKKε, which is responsible for phosphorylating IRF-3. This action interferes with the TRIF-mediated signaling complex, leading to reduced IRF-3 activation.

-

Direct COX-2 Enzyme Inhibition: Beyond suppressing its expression, 8-OHD directly inhibits the enzymatic activity of COX-2, which is responsible for producing prostaglandin E2 (PGE2). It displays a mixed-type inhibition of COX-2 with an IC50 of 8.9 ± 1.2 μM.

Caption: 8-OHD Anti-Inflammatory Signaling Pathways.

Anti-Cancer and Pro-Apoptotic Signaling Pathways

8-OHD exhibits significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, most notably in chronic myeloid leukemia (CML) K562 cells and breast cancer stem-like cells.

-

Modulation of Survival and Apoptotic Pathways: In K562 cells, 8-OHD induces apoptosis and autophagy. It downregulates key survival pathways, including the PI3K/Akt and JAK/STAT cascades. Specifically, it inhibits the phosphorylation of JAK2 and STAT3, crucial drivers of CML proliferation. Concurrently, 8-OHD activates the pro-apoptotic Mitogen-Activated Protein Kinase (MAPK) pathways, leading to increased phosphorylation of JNK and p38. This dual action shifts the cellular balance towards apoptosis, which is confirmed by the activation of caspase-7 and degradation of the oncoprotein BCR-ABL.

-

Cell Cycle Arrest: 8-OHD induces S-phase cell cycle arrest in K562 cells. This is achieved by upregulating the cyclin-dependent kinase inhibitor p21Cip1 and downregulating the expression of cyclin D2 (CCND2) and cyclin-dependent kinase 6 (CDK6).

-

Inhibition of Metastasis: In vitro studies show that 8-OHD can inhibit the invasion of K562 cells, a key step in metastasis. This is associated with the downregulation of matrix metalloproteinase 9 (MMP9) activity.

Caption: 8-OHD Anti-Cancer Signaling in CML Cells.

Other Bioactivities

-

Neuroprotection: In SH-SY5Y neuroblastoma cells, a model for Parkinson's disease, 8-OHD (also referred to as 7,8,4′-THIF) protects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity. It attenuates the phosphorylation of pro-apoptotic kinases such as JNK, p38, and GSK-3β while reversing the 6-OHDA-induced decrease in the anti-apoptotic protein Bcl-2 and increase in the pro-apoptotic protein Bax.

-

Depigmenting Effects: In B16 melanoma cells, 8-OHD inhibits melanogenesis by acting as a suicide substrate for tyrosinase, the key enzyme in melanin synthesis. This leads to a significant reduction in both cellular tyrosinase activity and melanin content.

Quantitative Data Presentation

The following tables summarize the quantitative effects of 8-Hydroxydaidzein observed in various in vitro studies.

Table 1: Anti-proliferative and Cytotoxic Effects of 8-OHD

| Cell Line | Assay | Concentration | Effect | Citation |

|---|---|---|---|---|

| K562 (CML) | MTT Assay | 100 µM (48h) | Cell proliferation decreased to 56.8% of control | |

| K562 (CML) | Trypan Blue | 12.5–100 µM | Dose- and time-dependent decrease in viability | |

| MCF-7 Spheroids | MTS Assay | 70 µM (48h) | Significant reduction in cell viability |

| B16 Melanoma | Cytotoxicity | 10 µM | No obvious cytotoxicity observed | |

Table 2: Inhibition of Inflammatory Mediators and Related Enzymes by 8-OHD

| Cell Line | Stimulus | Mediator/Enzyme | IC₅₀ / Effect | Citation |

|---|---|---|---|---|

| BV2 Microglia | LPS | NO Production | Inhibition observed | |

| BV2 Microglia | LPS | TNF-α, IL-6 | Inhibition of gene expression | |

| RAW264.7 | LPS | iNOS, COX-2, TNF-α | Diminished gene expression |

| N/A (Enzyme Assay) | N/A | COX-2 Activity | IC₅₀ = 8.9 ± 1.2 μM | |

Table 3: Effects of 8-OHD on Melanogenesis

| Cell System | Parameter | Concentration | Effect | Citation |

|---|---|---|---|---|

| B16 Melanoma Cells | Cellular Tyrosinase | 10 µM | Decreased to 20.1% of control | |

| B16 Melanoma Cells | Melanogenesis | 10 µM | Decreased to 51.8% of control |

| B16 Melanoma Cells | Melanogenesis | IC₅₀ = 10.54 µM | 50% inhibitory concentration | |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are summarized protocols for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines: K562 (human chronic myeloid leukemia), BV2 (murine microglia), RAW264.7 (murine macrophages), and SH-SY5Y (human neuroblastoma) cells are commonly used.

-

Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

8-OHD Preparation: 8-OHD is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the culture medium is typically kept below 0.1% to avoid solvent-induced effects.

-

Treatment: Cells are seeded in plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of 8-OHD for the specified duration (e.g., 24, 48 hours). For inflammation studies, cells are often pre-treated with 8-OHD for a short period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (1 µg/mL).

Cell Viability Assays

-

MTT Assay: Cells are seeded in 96-well plates and treated with 8-OHD. After incubation, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

Trypan Blue Exclusion Assay: After treatment, cells are harvested and stained with a 0.4% trypan blue solution. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer to determine the percentage of viable cells.

Western Blot Analysis

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Nuclear and cytosolic extracts can be prepared using specialized kits. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-50 µg) are separated by SDS-PAGE and transferred onto a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-p65, p-STAT3, β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify band intensity.

Measurement of Nitric Oxide (NO) Production

-

NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Briefly, an equal volume of cell culture supernatant is mixed with Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

-

After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

Caption: General Experimental Workflow for In Vitro Analysis of 8-OHD.

Conclusion

8-Hydroxydaidzein is a multi-target isoflavone that modulates a complex network of signaling pathways crucial for cell survival, proliferation, and inflammation. In vitro evidence strongly indicates its potential as an anti-inflammatory agent through the dual inhibition of NF-κB/AP-1 and activation of the Nrf2 pathway. Furthermore, its ability to downregulate pro-survival signals like PI3K/Akt and JAK/STAT while activating pro-apoptotic MAPK pathways underscores its potential in oncology, particularly for hematological malignancies. The detailed molecular insights and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. Future studies should focus on validating these in vitro findings in more complex pre-clinical models to translate these molecular mechanisms into tangible therapeutic strategies.

References

- 1. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells [mdpi.com]

The Dual Role of 8-Hydroxydaidzein in Cellular Homeostasis: A Technical Guide to its Impact on Apoptosis and Autophagy

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxydaidzein (8-OHD), a hydroxylated derivative of the isoflavone daidzein found in fermented soybean products, has emerged as a promising phytochemical with potent anti-proliferative and anti-inflammatory properties.[1] Extensive research, particularly in oncology, has illuminated its capacity to modulate fundamental cellular processes, namely apoptosis and autophagy. This technical guide provides an in-depth analysis of the molecular mechanisms through which 8-OHD governs these two critical pathways, offering a valuable resource for researchers and drug development professionals. We will delve into the signaling cascades, present quantitative data from key studies, detail experimental methodologies, and visualize the complex interactions through signaling pathway diagrams.

8-Hydroxydaidzein and the Induction of Apoptosis

8-Hydroxydaidzein has been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines, including chronic myeloid leukemia (CML) and acute myeloid leukemia (AML).[1][2] The underlying mechanisms are multifaceted, involving both intrinsic and extrinsic signaling pathways.

Signaling Pathways Implicated in 8-OHD-Induced Apoptosis

Caspase-Dependent Apoptosis: In K562 human chronic myeloid leukemia cells, 8-OHD triggers a caspase-7-dependent apoptotic pathway.[2][3] This is evidenced by the increased expression and cleavage of caspase-7, a key executioner caspase. Interestingly, in this cell line, 8-OHD did not significantly alter the expression or activation of caspase-3. In U-937 AML cells, 8-OHD also activates Caspase-7 and induces the cleavage of PARP-1, a hallmark of apoptosis. Furthermore, studies on the parent compound, daidzein, suggest the involvement of the intrinsic mitochondrial pathway through the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and -3.

MAPK and NF-κB Signaling: The mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) signaling pathways are significantly activated by 8-OHD in K562 cells. These pathways are known to play crucial roles in regulating apoptosis.

JAK/STAT Pathway: In breast cancer stem-like cells, 8-OHD has been shown to inhibit the phosphorylation of JAK2 and STAT3, leading to the blockage of the JAK2/STAT3 signaling pathway and subsequent induction of apoptosis.

Cell Cycle Regulation: 8-OHD induces cell cycle arrest at the S phase by upregulating p21Cip1 and downregulating cyclin D2 (CCND2) and cyclin-dependent kinase 6 (CDK6) expression, contributing to its anti-proliferative and pro-apoptotic effects.

Quantitative Data on 8-OHD-Induced Apoptosis

| Cell Line | Concentration of 8-OHD | Duration | Key Findings | Reference |

| K562 (CML) | 100 µM | 24h & 48h | Increased expression and cleavage of caspase-7. | |

| K562 (CML) | 50 µM & 100 µM | 48h | Significant increase in S phase cell population (37.3% and 44.4% respectively, vs 32.2% control). | |

| U-937 (AML) | 50 µM | 24h | ~90% decrease in CCND2 mRNA expression. | |

| Breast Cancer Stem-like Cells | 0-70 µM | 48h | Marked induction of apoptosis. |

8-Hydroxydaidzein and the Modulation of Autophagy

In addition to apoptosis, 8-OHD has been shown to induce autophagy, a cellular recycling process that can have both pro-survival and pro-death roles depending on the cellular context.

Signaling Pathways Implicated in 8-OHD-Induced Autophagy

LC3 Conversion and p62 Expression: A hallmark of autophagy induction is the conversion of the cytosolic form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to the autophagosome-associated form (LC3-II). Treatment of K562 cells with 8-OHD leads to a dose-dependent increase in LC3-II. Furthermore, 8-OHD stimulates the upregulation of p62 (SQSTM1) mRNA, an autophagy receptor that is itself degraded by autophagy, indicating a complex regulatory role.

PI3K/Akt/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation and a known inhibitor of autophagy. Studies have shown that 8-OHD can downregulate the PI3K/Akt pathway, which may contribute to the induction of autophagy. Specifically, 8-OHD has been found to inhibit the phosphorylation of Akt.

MAPK and NF-κB Signaling: As with apoptosis, the MAPK and NF-κB signaling pathways are also implicated in 8-OHD-induced autophagy in K562 cells.

Quantitative Data on 8-OHD-Induced Autophagy

| Cell Line | Concentration of 8-OHD | Duration | Key Findings | Reference |

| K562 (CML) | 25-100 µM | 24h & 48h | Dose-dependent increase in LC3-II. | |

| K562 (CML) | 25-100 µM | Not specified | Dose- and time-dependent upregulation of p62 (SQSTM1) mRNA. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on 8-Hydroxydaidzein's effects on apoptosis and autophagy.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 8-Hydroxydaidzein on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 8-OHD (e.g., 6.25–100 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 and 48 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 8-Hydroxydaidzein.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Seed cells in a 6-well plate and treat with 8-OHD for the desired time.

-

Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins involved in apoptosis and autophagy signaling pathways.

Principle: Western blotting is a technique used to separate and identify proteins. Proteins are separated by gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

Procedure:

-

Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-7, PARP, LC3, p-Akt, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Autophagy Assay (LC3 Puncta Formation)

Objective: To visualize and quantify the formation of autophagosomes.

Principle: Upon induction of autophagy, LC3-I is converted to LC3-II and recruited to the autophagosomal membrane, where it appears as distinct puncta.

Procedure:

-

Seed cells on glass coverslips in a 24-well plate.

-

Transfect the cells with a GFP-LC3 or RFP-GFP-LC3 tandem construct (optional, for monitoring autophagic flux).

-

Treat the cells with 8-OHD for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 (if not using fluorescent protein fusion).

-

Block with 1% BSA and incubate with a primary antibody against LC3.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a DAPI-containing mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an increase in autophagosome formation.

Conclusion

8-Hydroxydaidzein is a potent modulator of both apoptosis and autophagy in cancer cells. Its ability to activate caspase-7-dependent apoptosis, influence the MAPK, NF-κB, and JAK/STAT pathways, and induce autophagy through the inhibition of the PI3K/Akt/mTOR pathway highlights its potential as a multi-target therapeutic agent. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the therapeutic applications of 8-Hydroxydaidzein and to design novel drug development strategies targeting these fundamental cellular processes. Further research is warranted to fully elucidate the intricate crosstalk between 8-OHD-induced apoptosis and autophagy and to evaluate its efficacy in in vivo models.

References

- 1. mdpi.com [mdpi.com]

- 2. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxydaidzein, an Isoflavone from Fermented Soybean, Induces Autophagy, Apoptosis, Differentiation, and Degradation of Oncoprotein BCR-ABL in K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Hydroxydaidzein and its Effects on Cell Cycle Arrest in Leukemia Cells: A Technical Guide

Executive Summary: 8-Hydroxydaidzein (8-OHD), a hydroxylated isoflavone derived from fermented soybean products, has emerged as a promising phytochemical with potent anti-proliferative effects against various cancers, including leukemia.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which 8-OHD induces cell cycle arrest in leukemia cells, with a particular focus on chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). Data from studies on K562 and U-937 leukemia cell lines demonstrate that 8-OHD prompts an S-phase cell cycle arrest.[1][3] This is achieved by modulating key cell cycle regulatory proteins, specifically upregulating p21Cip1 and downregulating cyclin D2 (CCND2) and cyclin-dependent kinase 6 (CDK6).[1] The anti-leukemic activity of 8-OHD is orchestrated through a complex network of signaling pathways, including the induction of reactive oxygen species (ROS) and the modulation of MAPK, NF-κB, JAK/STAT, and PI3K/AKT pathways. This document consolidates quantitative data, details key experimental protocols, and provides visual diagrams of the underlying molecular pathways to support further research and drug development efforts in oncology.

Introduction

The Role of Cell Cycle Dysregulation in Leukemia

Leukemia is a malignancy characterized by the uncontrolled proliferation of hematopoietic cells. A fundamental hallmark of this disease is the dysregulation of the cell cycle, the tightly orchestrated process governing cell division. Malignant cells often bypass critical checkpoints, leading to incessant proliferation. Key proteins such as cyclins and cyclin-dependent kinases (CDKs) drive the progression through different phases of the cell cycle (G1, S, G2, M). Consequently, therapeutic strategies that can reinstate cell cycle control by inducing arrest or apoptosis in cancer cells are of significant interest.

8-Hydroxydaidzein: A Natural Compound for Leukemia Therapy

8-Hydroxydaidzein (8-OHD, 7,8,4′-trihydroxyisoflavone) is a natural isoflavone found in fermented soybean products. It has garnered scientific attention for a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. Notably, studies have highlighted its strong anti-proliferative activity against human leukemia cell lines such as HL-60, K562, and U-937. This guide focuses on its specific effects on inducing cell cycle arrest, a key mechanism contributing to its anti-leukemic potential.

Effects of 8-OHD on Leukemia Cell Viability

8-OHD has been shown to reduce the viability and proliferation of leukemia cells in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) has been quantified for chronic myeloid leukemia (CML) cells, and significant growth inhibition has been observed across various acute myeloid leukemia (AML) cell lines.

Table 1: Cytotoxicity of 8-Hydroxydaidzein on Leukemia Cell Lines

| Cell Line | Leukemia Type | Parameter | Value / Concentration Range | Time Point | Reference |

| K562 | Chronic Myeloid Leukemia (CML) | IC50 | 91.8 µM | 24 hours | |

| K562 | Chronic Myeloid Leukemia (CML) | IC50 | 49.4 µM | 48 hours | |

| U-937 | Acute Myeloid Leukemia (AML) | Significant Proliferation Decrease | 12.5–50 µM | 24 & 48 hours | |

| THP-1 | Acute Myeloid Leukemia (AML) | Significant Proliferation Decrease | 12.5–50 µM | 24 & 48 hours | |

| HL-60 | Acute Promyelocytic Leukemia | Significant Proliferation Decrease | 12.5–50 µM | 24 & 48 hours |

8-OHD-Induced Cell Cycle Arrest

A primary mechanism of 8-OHD's anti-proliferative effect is the induction of cell cycle arrest. In K562 CML cells, treatment with 8-OHD leads to a significant accumulation of cells in the S phase of the cell cycle. This arrest prevents the cells from proceeding to the G2/M phase and completing cell division.

Table 2: Summary of 8-Hydroxydaidzein's Effect on Cell Cycle Progression in K562 Cells

| Treatment Condition | Observed Effect on Cell Cycle | Key Molecular Changes | Reference |

| 8-OHD (e.g., 100 µM) | Accumulation of cells in S phase | Upregulation of p21Cip1; Downregulation of CDK6 and Cyclin D2 |

Note: Specific percentages of cell distribution across phases from primary literature were not available in the initial search results. The table reflects the qualitative findings reported.

Molecular Mechanisms and Signaling Pathways

The induction of cell cycle arrest by 8-OHD is not an isolated event but the result of a cascade of molecular changes involving core cell cycle regulators and upstream signaling pathways.

Modulation of Core Cell Cycle Regulators

8-OHD directly influences the machinery of cell cycle progression. Studies have consistently shown that 8-OHD treatment leads to:

-

Upregulation of p21Cip1: p21 is a potent CDK inhibitor. Its upregulation by 8-OHD effectively puts a brake on cell cycle progression.

-

Downregulation of CDK6 and Cyclin D2 (CCND2): The complex formed by CDK6 and Cyclin D2 is crucial for the G1/S transition. 8-OHD suppresses the expression of both these proteins, thereby contributing to cell cycle arrest.

References

The Neuroprotective Potential of 8-Hydroxydaidzein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxydaidzein (8-OHD), a key isoflavone metabolite derived from the fermentation of soy products, is emerging as a promising candidate in the field of neuroprotection. This technical guide provides an in-depth analysis of the neuroprotective mechanisms of 8-OHD, focusing on its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. Through the modulation of critical signaling pathways, including Nrf2/HO-1, PI3K/Akt, and MAPK/NF-κB, 8-OHD demonstrates significant potential for mitigating neuronal damage in various in vitro models of neurodegenerative diseases. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers and drug development professionals investigating novel neuroprotective strategies.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key contributor to this neuronal damage is a combination of oxidative stress, chronic neuroinflammation, and apoptosis. Isoflavones, a class of phytoestrogens found in soy, have garnered attention for their potential neuroprotective effects, with the ability to cross the blood-brain barrier. 8-Hydroxydaidzein (4',7,8-trihydroxyisoflavone), a metabolite of daidzein found exclusively in fermented soy foods, has demonstrated particularly potent biological activities. This guide explores the multifaceted neuroprotective potential of 8-Hydroxydaidzein, providing a technical overview of its mechanisms of action and the experimental evidence supporting its therapeutic promise.

Mechanisms of Action

8-Hydroxydaidzein exerts its neuroprotective effects through a multi-pronged approach, primarily by attenuating neuroinflammation and oxidative stress, and by inhibiting apoptotic cell death.

Anti-Inflammatory Effects

In the central nervous system, microglia are the resident immune cells. When activated by stimuli such as lipopolysaccharide (LPS), they release a cascade of pro-inflammatory mediators that can be toxic to neurons. 8-OHD has been shown to effectively suppress this inflammatory response in microglial cells.[1][2][3]

Key anti-inflammatory actions of 8-OHD include:

-

Inhibition of Pro-inflammatory Mediators: 8-OHD significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated BV2 microglial cells.[1][3]

-

Downregulation of Inflammatory Enzymes: It achieves this by suppressing the gene expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Interestingly, 8-OHD also directly inhibits COX-2 enzyme activity.

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the attenuation of the Akt/NF-κB signaling pathway.

Antioxidant Effects